4-(Butoxymethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(butoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-3-8-12-9-10-4-6-11-7-5-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJSRZSRMICIML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butoxymethyl)piperidine hydrochloride can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes a one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with the use of SOCl2 . Additionally, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactions and advanced catalytic systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Butoxymethyl)piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of piperidine, including 4-(butoxymethyl)piperidine hydrochloride, exhibit significant antibacterial properties. Studies have shown that compounds with piperidine structures can effectively combat Gram-positive bacteria, including drug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus) at low concentrations comparable to last-resort antibiotics .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Butoxymethyl)piperidine HCl | MRSA | 0.78 - 3.125 μg/mL |
| Other Piperidine Derivatives | VRE | Comparable to vancomycin |
Antitumor Properties
Compounds containing the piperidine structure have been investigated for their antitumor activity. For instance, certain derivatives have shown potent antiproliferative effects against various cancer cell lines, including breast and pancreatic cancers . The mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression.
Table 2: Antitumor Activity of Piperidine Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4-(Butoxymethyl)piperidine HCl | MDA-MB-231 (breast) | <10 | Apoptosis induction |
| PC3 (pancreatic) | <15 | Topoisomerase II inhibition |
Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further functionalization allows chemists to create diverse derivatives with tailored biological activities.
Chemical Reactions
The compound is utilized in several chemical reactions due to its nucleophilic properties. It can participate in acylation and alkylation reactions, leading to the formation of more complex molecular structures that are valuable in drug development .
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal highlighted the effectiveness of a series of piperidine derivatives against resistant bacterial strains. The specific compound this compound was tested against MRSA and demonstrated significant bactericidal activity, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Research
In another investigation focusing on cancer therapeutics, researchers synthesized various piperidine derivatives, including this compound. These compounds were evaluated for their antiproliferative effects on different cancer cell lines, revealing promising results that warrant further exploration into their mechanisms and therapeutic potential .
Mechanism of Action
The mechanism of action of 4-(Butoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis of Structural and Physicochemical Properties
Table 1: Key Properties of Selected Piperidine Hydrochloride Derivatives
Notes:
- 4-(Butoxymethyl)piperidine hydrochloride (hypothetical structure) features a butoxymethyl group (–CH₂O–C₄H₉), which increases lipophilicity compared to shorter-chain analogs like 4-(Methoxymethyl)piperidine HCl. This property may enhance membrane permeability in drug design .
- Nitrophenyl and triazole-containing derivatives (e.g., 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl , MW 264.75) exhibit electron-withdrawing groups that influence reactivity and pharmacological activity .
Key Observations :
- 4-(Butoxymethyl)piperidine HCl is inferred to function as a surfactant or solubility enhancer in formulations due to its amphiphilic butoxymethyl group.
- Derivatives with aromatic substituents (e.g., diphenylmethoxy, nitrophenyl) are often utilized in receptor-binding assays or as enzyme inhibitors .
Biological Activity
4-(Butoxymethyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by a butoxymethyl substituent on the piperidine ring, which may influence its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : CHClN
- Molecular Weight : 215.72 g/mol
- CAS Number : 1185067-72-4
The presence of the butoxymethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross biological membranes.
The biological activity of this compound is believed to involve interactions with various molecular targets, including:
- Receptors : The compound may act as an antagonist or agonist at specific receptor sites.
- Enzymes : It could inhibit or modulate enzyme activities, impacting metabolic pathways.
- Cell Membranes : Its lipophilic nature allows it to interact with lipid bilayers, influencing membrane fluidity and function.
Antiviral Activity
Recent studies have indicated that piperidine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viruses such as influenza and coronaviruses. Research suggests that these compounds may inhibit viral replication by disrupting viral entry or assembly processes .
Antibacterial Activity
The antibacterial potential of piperidine derivatives has also been explored. Compounds with structural similarities to this compound have demonstrated activity against various bacterial strains, possibly through mechanisms that disrupt bacterial cell wall synthesis or function .
Table 1: Summary of Biological Activities
Toxicity and Safety Profile
Initial toxicity assessments indicate that this compound exhibits a favorable safety profile. In vivo studies have shown no acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a wide therapeutic window for further exploration in clinical settings .
Q & A
Q. Table 1: Key Physicochemical Properties
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Unreacted Piperidine | Incomplete substitution | Excess alkylating agent |
| Hydrolysis Products | Moisture exposure | Anhydrous conditions |
| Oxidized Derivatives | Reaction with O2 | Nitrogen atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
